3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid
Overview
Description
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a propanoic acid group attached to a phenyl ring substituted with chlorine and two methoxy groups. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde.
Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form this compound using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Grignard reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylpropanoic acids.
Scientific Research Applications
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3,4-dimethoxyphenyl)propanoic acid: Lacks the chlorine substitution, leading to different chemical reactivity and biological activity.
3-(2,4-dimethoxyphenyl)propanoic acid: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness: 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-chlorinated analogs.
Properties
IUPAC Name |
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3,5H,4,6H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKSDKXZUPXVQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)O)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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